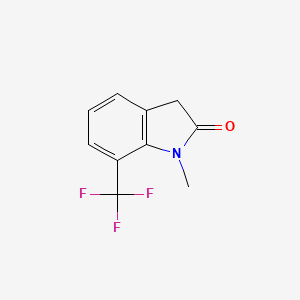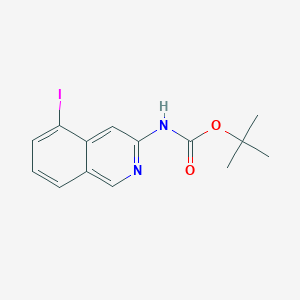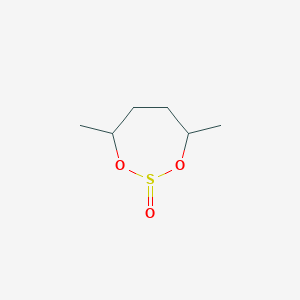![molecular formula C8H15NOSi B13664263 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a chemical compound with the molecular formula C8H15NOSi and a molecular weight of 169.3 g/mol . This compound is characterized by the presence of a cyclobutane ring, a nitrile group, and a trimethylsilyl group attached to an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclobutanecarbonitrile+Trimethylsilyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions . The cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and selectivity.
類似化合物との比較
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the trimethylsilyl group, making it less stable and reactive.
1-[(Trimethylsilyl)oxy]cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, resulting in different reactivity and selectivity.
1-[(Trimethylsilyl)oxy]cyclohexanecarbonitrile: Contains a cyclohexane ring, which further alters its chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring, a nitrile group, and a trimethylsilyl group, which imparts specific reactivity and stability characteristics.
特性
分子式 |
C8H15NOSi |
|---|---|
分子量 |
169.30 g/mol |
IUPAC名 |
1-trimethylsilyloxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3 |
InChIキー |
AEFNXNUFVVAOQA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1(CCC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


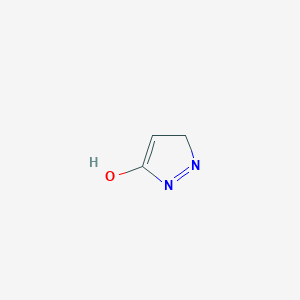
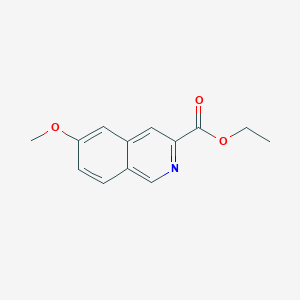
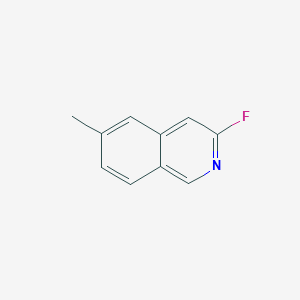
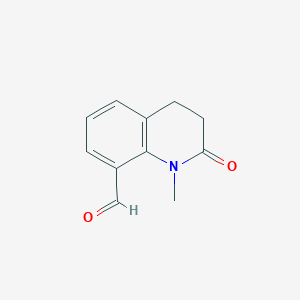
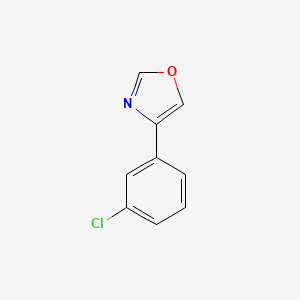
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

